molecular formula C26H26N4O3S B2520940 N-(2-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242854-76-7

N-(2-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No. B2520940
CAS RN: 1242854-76-7
M. Wt: 474.58
InChI Key: SNCFYTIRDFDUHQ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has been conducted on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which have demonstrated significant anti-inflammatory and analgesic activities. These compounds have been synthesized through reactions involving similar structural motifs to the one you're interested in, highlighting the potential for such chemicals to serve as bases for further pharmaceutical development (Abu‐Hashem et al., 2020).

Cytotoxicity Studies

Studies on 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which include modifications at positions analogous to those in the compound of interest, have been performed to evaluate their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This demonstrates the application of similar compounds in investigating potential anticancer therapies (Hassan et al., 2014).

Antimicrobial Activity

New pyridine derivatives have been synthesized and assessed for their in vitro antimicrobial activity. These studies indicate the potential for compounds with similar structures to act as bases for developing new antimicrobial agents, showing variable and modest activity against bacteria and fungi (Patel et al., 2011).

Anti-Angiogenic and DNA Cleavage Studies

Novel piperidine-4-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis and their DNA cleavage activities. This suggests the utility of such compounds in cancer research, particularly in understanding mechanisms that could potentially inhibit tumor growth and proliferation (Kambappa et al., 2017).

Enantioselective Synthesis

Research into the enantioselective synthesis of disubstituted piperidines from (S)-methylpyroglutamate has been conducted, demonstrating the relevance of such chemical frameworks in the synthesis of optically active pharmaceuticals. This highlights the importance of stereochemistry in the development of drugs with specific biological activities (Calvez et al., 1998).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-33-21-12-6-5-10-18(21)14-27-24(31)19-11-7-13-30(15-19)26-28-22-20(17-8-3-2-4-9-17)16-34-23(22)25(32)29-26/h2-6,8-10,12,16,19H,7,11,13-15H2,1H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCFYTIRDFDUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

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